molecular formula C17H15N3O B2626232 2-(4-Methylphenyl)quinoline-4-carbohydrazide CAS No. 350988-64-6

2-(4-Methylphenyl)quinoline-4-carbohydrazide

Cat. No.: B2626232
CAS No.: 350988-64-6
M. Wt: 277.327
InChI Key: TZQWANBRSTUSOU-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)quinoline-4-carbohydrazide is a biochemical compound used for proteomics research . It has a molecular formula of C17H15N3O and a molecular weight of 277.33 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H15N3O/c1-11-6-8-12(9-7-11)16-10-14(17(21)20-18)13-4-2-3-5-15(13)19-16/h2-10H,18H2,1H3,(H,20,21) . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . The compound’s storage temperature is at room temperature .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis Techniques and Derivatives : A study by Keshk et al. (2008) explored the synthesis of various quinoline derivatives, including thiosemicarbazides, triazoles, oxadiazoles, and others, derived from quinoline-2-carbohydrazide. These compounds demonstrated antimicrobial activity, highlighting their potential in medicinal chemistry (Keshk et al., 2008).

  • Antimicrobial Potential : Bello et al. (2017) synthesized derivatives of 2-propylquinoline-4-carbohydrazide, investigating their antimicrobial properties. The study aimed at discovering new antibacterial agents to combat drug-resistant infections (Bello et al., 2017).

  • Characterization of Quinoline Derivatives : Saeed et al. (2014) conducted a study on methyl 2-(quinolin-8-yloxy) acetate derivatives, including carbohydrazides. These compounds were characterized spectroscopically, and one of the thiosemicarbazide derivatives was confirmed by X-ray crystallography (Saeed et al., 2014).

  • Antitubercular Activity : Bodke et al. (2017) synthesized Schiff bases from 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide, which showed promising antibacterial and antitubercular activities, particularly against S. aureus and E. faecalis (Bodke et al., 2017).

Chemical Properties and Applications

  • Chemical Transformations : Aleksanyan and Hambardzumyan (2019) reported the synthesis of quinoline-6-carbohydrazide and its subsequent reactions to form various derivatives, showcasing the versatile chemical properties of such compounds (Aleksanyan & Hambardzumyan, 2019).

  • Antimicrobial Assay : Vaghasiya et al. (2014) synthesized quinoline derivatives with antimicrobial properties, highlighting their potential use in therapeutic applications against various bacterial and fungal infections (Vaghasiya et al., 2014).

  • Evaluation for Antimicrobial Activity : Özyanik et al. (2012) developed quinoline derivatives with an azole nucleus and evaluated their antimicrobial activity, providing insights into their potential for combating a range of microorganisms (Özyanik et al., 2012).

  • Analgesic and Anti-Inflammatory Activities : Khalifa et al. (2017) synthesized 2-phenylquinoline-4-carboxamide derivatives from 2-phenylquinoline-4-carbohydrazide, evaluating their analgesic and anti-inflammatory activities. This study highlights the diverse pharmacological applications of quinoline derivatives (Khalifa et al., 2017).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

2-(4-methylphenyl)quinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-11-6-8-12(9-7-11)16-10-14(17(21)20-18)13-4-2-3-5-15(13)19-16/h2-10H,18H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQWANBRSTUSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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